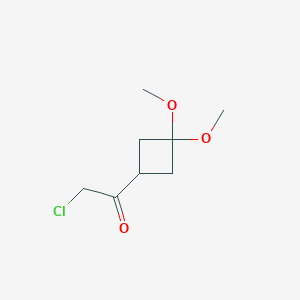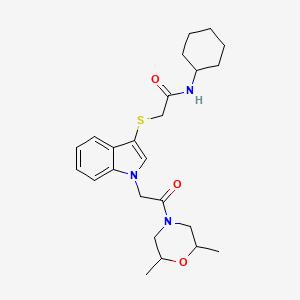
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chlorobenzoate" is a complex organic molecule, notable for its potential applications in various scientific fields. Its structure integrates functional groups such as thiophene, thiadiazole, pyran, and chlorobenzoate, endowing it with unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available or easily synthesized precursors such as 2-chlorobenzoic acid, thiophene-2-carboxylic acid, and pyran derivatives.
Coupling Reactions: : The thiophene-2-carboxylic acid undergoes an amide formation with a suitable aminothiadiazole derivative, typically using coupling agents like EDCI or DCC in the presence of a base (e.g., triethylamine).
Thiol-Ene Reactions: : The product from the amide formation is then subjected to a thiol-ene click reaction with a pyran derivative, using radical initiators like AIBN under inert atmosphere conditions.
Final Esterification: : The final esterification step involves reacting the intermediate with 2-chlorobenzoic acid under Fischer esterification conditions (acid catalyst, heat).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is essential. Methods such as flow chemistry and microwave-assisted synthesis can be employed to enhance yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be oxidized under mild conditions using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction can be achieved using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the chloro group in the chlorobenzoate moiety, using nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: : m-chloroperbenzoic acid, hydrogen peroxide.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Alkoxides, amines.
Major Products Formed
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Amino or alkoxy substituted benzoates.
Applications De Recherche Scientifique
Chemistry
The compound serves as a precursor for synthesizing more complex molecules with potential use in organic synthesis and catalysis.
Biology
In biological studies, it acts as a molecular probe for studying thiadiazole-containing enzyme inhibitors.
Medicine
Preliminary studies suggest potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer drugs.
Industry
Used in the development of novel materials with unique electronic properties due to its heterocyclic components.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. Its thiadiazole moiety often forms strong hydrogen bonds or ionic interactions with active sites, disrupting normal biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-4H-pyran-3-yl derivatives: : Known for various biological activities.
1,3,4-thiadiazole compounds: : Widely studied for their pharmacological properties.
Uniqueness
The integration of thiophene, thiadiazole, and pyran units in this compound provides a unique scaffold that is not commonly found in other molecules. This unique structure offers distinct properties, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O5S3/c21-13-5-2-1-4-12(13)18(27)29-15-9-28-11(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-6-3-7-30-16/h1-9H,10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNINISFHWYJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980448.png)

![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980450.png)
![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980451.png)


![(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2980455.png)
![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2980457.png)
